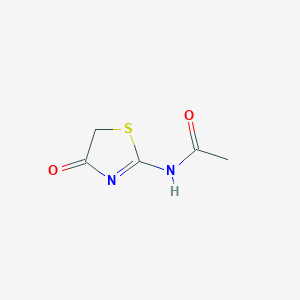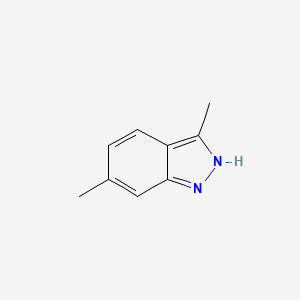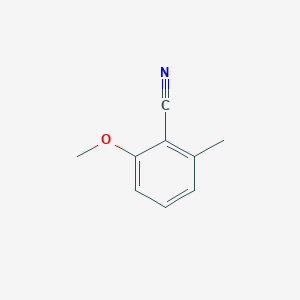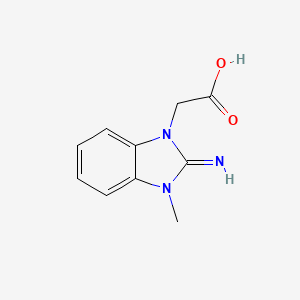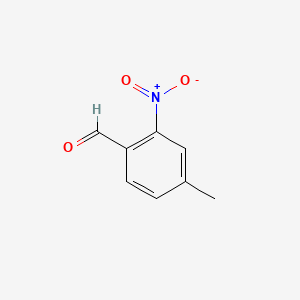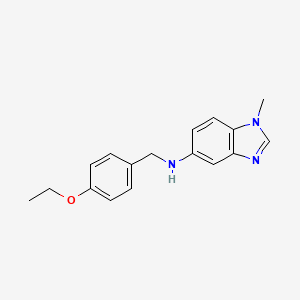
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amine derivative with a benzimidazole ring and a benzyl group attached. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole . The benzyl group is a common substituent in organic chemistry, often used as a protecting group .
Molecular Structure Analysis
The molecular structure would likely show the benzimidazole ring, with the benzyl group and the amine group attached at specific positions. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
In general, benzimidazoles can participate in various reactions such as alkylation, acylation, and halogenation . The benzyl group can also undergo various reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. In general, benzimidazoles are stable compounds. They are resistant to oxidation and reduction .Scientific Research Applications
DNA Binding and Applications
- DNA Minor Groove Binding : A study on Hoechst 33258, a related benzimidazole derivative, highlights its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has been leveraged for fluorescent DNA staining, chromosome analysis, and as a model for drug design aimed at DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anticancer Research
- Benzimidazole Derivatives in Cancer Treatment : Research into benzimidazole hybrids for anticancer potential has been comprehensive, with derivatives showing a broad range of biological activities. These compounds interact with cancer cells through mechanisms such as DNA intercalation, acting as alkylating agents, and inhibiting enzymes like topoisomerases and DHFR, highlighting the versatility of benzimidazole derivatives, including those similar to the compound , in developing novel anticancer therapies (Akhtar et al., 2019).
Catalysis and Chemical Synthesis
- Copper-Catalyzed C-N Bond Formation : The compound's structural motif is relevant in catalysis, particularly in copper-catalyzed C-N bond-forming cross-coupling reactions. Such reactions involve aromatic, heterocyclic, and aliphatic amines, showcasing the utility of benzimidazole derivatives in facilitating these transformations and their potential applications in organic synthesis and drug development (Kantam et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-21-15-7-4-13(5-8-15)11-18-14-6-9-17-16(10-14)19-12-20(17)2/h4-10,12,18H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJIDNKDMZHYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354106 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |
CAS RN |
337925-63-0 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


